(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate
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Overview
Description
CHOLEST-5-EN-3-YL OCTYL CARBONATE: is a cholesterol derivative, specifically a carbonate ester formed from cholesterol and octanol. Cholesterol, known chemically as cholest-5-en-3β-ol, is a vital lipid molecule found in animal cell membranes. The compound CHOLEST-5-EN-3-YL OCTYL CARBONATE is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHOLEST-5-EN-3-YL OCTYL CARBONATE typically involves the reaction of cholesterol with octanol in the presence of a carbonate source. One common method is the reaction of cholesterol with octyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .
Industrial Production Methods: Industrial production of CHOLEST-5-EN-3-YL OCTYL CARBONATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: CHOLEST-5-EN-3-YL OCTYL CARBONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholest-5-en-3-one derivatives.
Reduction: Reduction reactions can convert the carbonate ester back to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Cholest-5-en-3-one derivatives.
Reduction: Cholesterol and octanol.
Substitution: Various substituted cholesterol derivatives.
Scientific Research Applications
CHOLEST-5-EN-3-YL OCTYL CARBONATE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cholesterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomes.
Industry: Utilized in the production of liquid crystals and as an additive in cosmetics
Mechanism of Action
The mechanism of action of CHOLEST-5-EN-3-YL OCTYL CARBONATE involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling .
Comparison with Similar Compounds
Cholesteryl Oleyl Carbonate: Another carbonate ester of cholesterol, used in liquid crystal displays and cosmetics.
Cholesteryl Nonanoate: Used in thermochromic liquid crystals.
Cholesteryl Benzoate: Known for its liquid crystalline properties
Uniqueness: CHOLEST-5-EN-3-YL OCTYL CARBONATE is unique due to its specific combination of cholesterol and octanol, which imparts distinct chemical and physical properties. Its ability to integrate into cell membranes and influence their properties makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C36H62O3 |
---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate |
InChI |
InChI=1S/C36H62O3/c1-7-8-9-10-11-12-24-38-34(37)39-29-20-22-35(5)28(25-29)16-17-30-32-19-18-31(27(4)15-13-14-26(2)3)36(32,6)23-21-33(30)35/h16,26-27,29-33H,7-15,17-25H2,1-6H3/t27-,29?,30+,31-,32+,33+,35+,36-/m1/s1 |
InChI Key |
AUDCURYXLLEBIY-JSVNQTOKSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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